3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the acylation of benzophenone derivatives followed by cyclization reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture, can yield the desired benzodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow chemistry has been reported to be effective in synthesizing various benzodiazepines by combining S_NAr reactions to produce nitrodiarylamine intermediates, which are then reduced and cyclized .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the benzodiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, DMSO, and various acids and bases. For example, the use of iodine in DMSO at elevated temperatures can facilitate the formation of benzodiazepine derivatives .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Due to its benzodiazepine structure, it is investigated for its potential use as an anxiolytic, hypnotic, or anticonvulsant agent.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects . The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.
Oxazepam: Known for its use in treating anxiety and alcohol withdrawal symptoms.
Uniqueness
What sets 3-(2-ethoxyphenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of ethoxyphenyl and methoxyphenyl groups, which may confer distinct pharmacological properties and potential therapeutic benefits not seen in other benzodiazepines .
Properties
Molecular Formula |
C34H38N2O4 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
9-(2-ethoxyphenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O4/c1-4-6-7-16-32(38)36-29-14-10-9-13-27(29)35-28-21-24(26-12-8-11-15-31(26)40-5-2)22-30(37)33(28)34(36)23-17-19-25(39-3)20-18-23/h8-15,17-20,24,34-35H,4-7,16,21-22H2,1-3H3 |
InChI Key |
LLJDPDHFBANEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3OCC)NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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